2-Methylnon-3-yn-2-ol
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Overview
Description
2-Methylnon-3-yn-2-ol is an organic compound with the molecular formula C10H18O. It is classified as an alkynyl alcohol due to the presence of both a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C). This compound is a colorless liquid and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnon-3-yn-2-ol can be synthesized through various methods. One common approach involves the condensation of acetylene with a suitable ketone under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene and a ketone, with catalysts such as Lewis acids to promote the reaction. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylnon-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Methylnon-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylnon-3-yn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding, making the compound a good candidate for various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to undergo transformations that are crucial in synthetic chemistry.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar reactivity but a different carbon chain length.
3-Methylnon-1-yn-3-ol: A compound with a similar structure but different positioning of the hydroxyl group.
Uniqueness: 2-Methylnon-3-yn-2-ol is unique due to its specific carbon chain length and the positioning of the hydroxyl group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
41746-21-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |
InChI Key |
XKVZJNDWNWCHOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)(C)O |
Origin of Product |
United States |
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